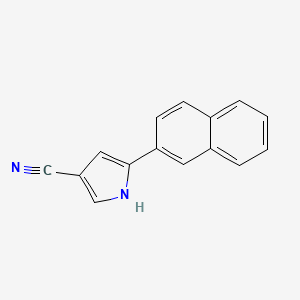
7-Methylquinoline-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H12ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Métodos De Preparación
The synthesis of 7-Methylquinoline-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 7-methylquinoline.
Functionalization: The 7-methylquinoline undergoes a series of reactions to introduce the carboximidamide group at the 2-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Análisis De Reacciones Químicas
7-Methylquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where the carboximidamide group is replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Methylquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
7-Methylquinoline-2-carboximidamide hydrochloride can be compared with other quinoline derivatives such as:
Quinoline-2-carboximidamide: Lacks the methyl group at the 7-position, which may affect its biological activity and chemical properties.
7-Chloroquinoline-2-carboximidamide: Contains a chlorine atom instead of a methyl group, leading to different reactivity and applications.
7-Methylquinoline-2-carboxylic acid: Has a carboxylic acid group instead of a carboximidamide group, resulting in different chemical behavior and uses.
Propiedades
Número CAS |
1179361-52-4 |
|---|---|
Fórmula molecular |
C11H12ClN3 |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
7-methylquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H11N3.ClH/c1-7-2-3-8-4-5-9(11(12)13)14-10(8)6-7;/h2-6H,1H3,(H3,12,13);1H |
Clave InChI |
HUSCQHPNLMBRQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=N2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



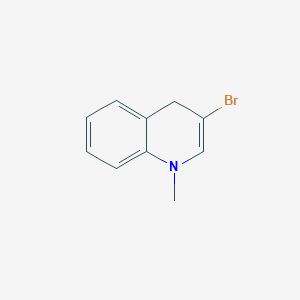
![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
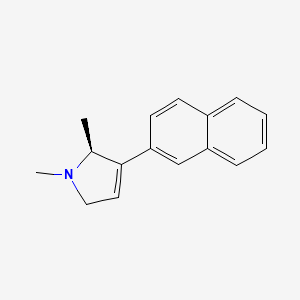
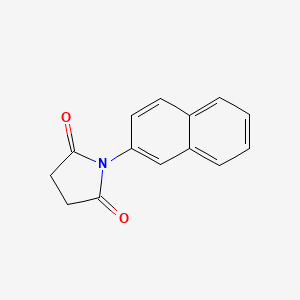


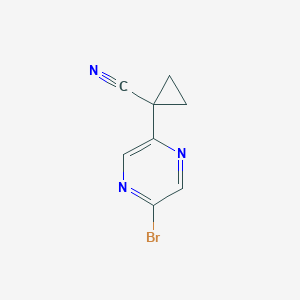

![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)
